1-p-Tolylethanimine
Description
1-p-Tolylethanimine (systematic name: 2-(p-tolyl)-2,3-dihydro-1H-perimidine) is a perimidine derivative synthesized via a condensation reaction between naphthalene-1,8-diamine and p-tolualdehyde in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . This compound exhibits a bicyclic structure, combining a naphthalene moiety with a p-tolyl-substituted imine group. Its physicochemical properties, such as melting point, solubility in ethanol, and spectral characteristics (e.g., NMR and IR data), have been documented in Table 1 of the referenced study .
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,1-2H3 |
InChI Key |
ZVGYOSJGSRYKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)C |
Origin of Product |
United States |
Preparation Methods
1-p-Tolylethanimine can be synthesized through several methods:
Nucleophilic Addition Reaction: One common method involves the nucleophilic addition of aromatic amines with methylacetone. The aromatic amine and methylacetone are mixed in a molar ratio, and an appropriate catalyst is added.
Industrial Production: Industrially, the compound can be produced by the reduction of 4-methylacetophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
1-p-Tolylethanimine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form 4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-(4-methylphenyl)ethanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-p-Tolylethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-p-Tolylethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the Perimidine Family
1-p-Tolylethanimine shares a core perimidine scaffold with other derivatives, such as unsubstituted 2,3-dihydro-1H-perimidine. For example, the melting point of this compound (reported in Table 1 ) is significantly higher than that of non-aryl-substituted perimidines, which typically melt below 150°C.
Comparison with Diphenylamine Derivatives
Diphenylamine analogs, such as those studied by Motta et al. (Supplemental Figure 1 ), exhibit planar aromatic systems but lack the fused bicyclic structure of perimidines. This structural divergence results in distinct electronic properties. For instance, triphenylamine-based dyes (Table 1.1 ) show strong absorption in the visible spectrum due to extended conjugation, whereas this compound’s absorption is likely shifted toward the UV range, as seen in similar naphthalene-derived compounds .
Amine-Functionalized Heterocycles
- 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (C₈H₉N₃, MW 147.18 ): This pyrrolopyridine derivative has a smaller heterocyclic core and a primary amine group. Unlike this compound, it lacks aromatic substituents, resulting in lower molecular weight and reduced thermal stability (storage at 2–8°C recommended vs. room-temperature stability for this compound ).
- (R)-1-(p-Tolyl)propan-1-amine (C₁₀H₁₅N, MW 149.23 ): This chiral amine features a p-tolyl group but lacks the fused ring system. Its solubility in organic solvents (e.g., DMSO) and stereochemical properties contrast with this compound’s rigid, planar structure, which may limit its solubility in polar solvents .
Physicochemical and Functional Data Comparison
Research Implications and Gaps
While this compound’s synthesis and basic characterization are well-documented , comparative studies with analogues highlight opportunities for further research:
- Thermal Stability : The high melting point relative to other amines positions it as a candidate for high-temperature applications.
- Toxicity and Safety : Unlike 1-Methyl-1H-Pyrrolo[...] (which requires stringent handling ), this compound’s hazards remain unstudied, necessitating toxicological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
